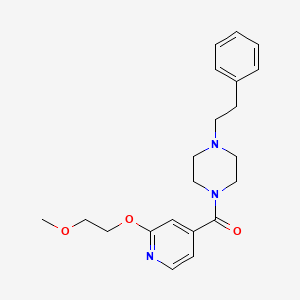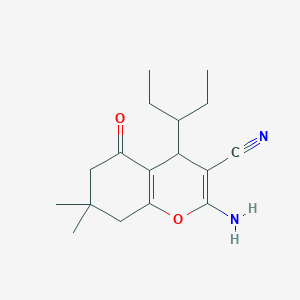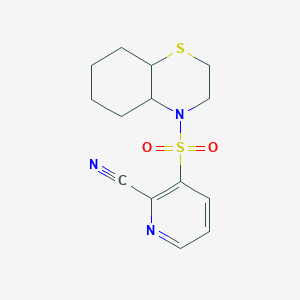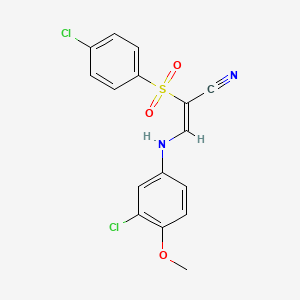![molecular formula C14H9F6N3O B2964950 N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide CAS No. 1092345-09-9](/img/structure/B2964950.png)
N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound characterized by its pyridine rings and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of pyridine derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the trifluoromethylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is studied for its potential biological activity. It may serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. Its unique structure may contribute to the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and resistance to degradation make it suitable for applications requiring durability and performance.
Mecanismo De Acción
The mechanism by which N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl groups can enhance the compound's binding affinity to specific receptors or enzymes, leading to desired biological or chemical outcomes. The exact mechanism may vary based on the context of its application.
Comparación Con Compuestos Similares
N-[(pyridin-2-yl)methyl]benzamide
N-[(pyridin-2-yl)methyl]acetamide
N-[(pyridin-2-yl)methyl]cinnamide
Uniqueness: N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide stands out due to its trifluoromethyl groups, which impart unique chemical properties compared to similar compounds. These groups enhance its stability and reactivity, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O/c15-13(16,17)8-5-10(23-11(6-8)14(18,19)20)12(24)22-7-9-3-1-2-4-21-9/h1-6H,7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXRMKDRROJZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2964868.png)


![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)


![Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2964882.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2964884.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2964885.png)
![N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2964886.png)
![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B2964887.png)

![2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2964889.png)
